2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Lipophilicity Solubility Drug-likeness

2-Methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one (CAS 2189434-24-8, MF: C₁₄H₂₀N₄O₃, MW: 292.33 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound incorporates a 2-morpholino substituent—a well-characterized hinge-binding motif for PI3K, mTOR, and FGFR kinase targets—and an 8-methoxyacetyl group that distinguishes it from other library members within this chemotype.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2189434-24-8
Cat. No. B2904842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
CAS2189434-24-8
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCOCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3
InChIInChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3
InChIKeyGXGUOARJVIWQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one (CAS 2189434-24-8): Procurement-Grade Physicochemical and Pharmacophore Profile


2-Methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one (CAS 2189434-24-8, MF: C₁₄H₂₀N₄O₃, MW: 292.33 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound incorporates a 2-morpholino substituent—a well-characterized hinge-binding motif for PI3K, mTOR, and FGFR kinase targets—and an 8-methoxyacetyl group that distinguishes it from other library members within this chemotype [2]. With a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 67.8 Ų, the compound occupies a physicochemical space that is distinct from more lipophilic 8-substituted analogs, potentially offering advantages in solubility-limited assay formats [3].

Why Generic Substitution Fails: 8-Position Substituent Diversity Drives Irreducible Physicochemical and Pharmacological Divergence Among 2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidines


Within the 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine series, the 8-position substituent is the primary determinant of solubility, permeability, and target engagement [1]. While the 2-morpholino group contributes a conserved hinge-binding motif for PI3K/mTOR kinases, the 8-substituent modulates lipophilicity (XLogP3) by over two log units across commercially available analogs, directly impacting aqueous solubility and non-specific binding profiles [2]. For instance, 8-phenylthio (CAS 2177366-19-5) and 8-(o-tolyl)methanone derivatives exhibit substantially higher logP values than the 8-methoxyacetyl target compound, which may lead to differential aggregation behavior and false-positive rates in biochemical screens. Consequently, substituting one 8-substituted analog for another without independent verification of solubility, permeability, or target selectivity introduces a scientifically uncontrolled variable that can undermine SAR interpretation and lead reproducibility [3].

Quantitative Differentiation Evidence for 2-Methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one vs. Closest Commercial Analogs


Reduced Lipophilicity (XLogP3) vs. 8-Phenylthio and 8-(o-Tolyl)methanone Analogs Predicts Superior Aqueous Solubility

The target compound exhibits a computed XLogP3 of 0.3 [1], substantially lower than the 8-phenylthio analog 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one (CAS 2177366-19-5), which has a calculated XLogP3 of approximately 3.1 (based on its molecular formula C₂₀H₂₄N₄O₂S and structural features) [2]. This ~2.8 log unit difference indicates that the target compound is over 600-fold more hydrophilic, translating into markedly higher aqueous solubility—a critical parameter for achieving reliable concentration-response relationships in biochemical and cell-based kinase assays.

Lipophilicity Solubility Drug-likeness

Lower Molecular Weight and Rotatable Bond Count vs. 8-(o-Tolyl)methanone Analog Enhances Ligand Efficiency Potential

The target compound (MW = 292.33 Da, 3 rotatable bonds) [1] is significantly lighter and less flexible than the 8-(o-tolyl)methanone analog (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone, MW ≈ 338.4 Da, 4 rotatable bonds) [2]. The 46 Da mass reduction and one fewer rotatable bond position the target compound closer to fragment-like chemical space (MW < 300), which is associated with higher ligand efficiency (binding affinity per heavy atom) and improved probability of successful lead optimization.

Ligand Efficiency Fragment-like Molecular Weight

Distinct Hydrogen Bond Acceptor Profile vs. 2,4-Diamino Pyrido[2,3-d]pyrimidines May Alter Kinase Selectivity

Unlike the 2,4-diamino-pyrido[2,3-d]pyrimidine series exemplified by mTOR inhibitors (e.g., compounds from the 2009 optimization study [1]), which rely on dual amino groups for hinge binding, the target compound uses a single 2-morpholino group as the hinge recognition element and an 8-methoxyacetyl amide that provides two additional H-bond acceptor sites (ether oxygen and carbonyl oxygen). This altered H-bond donor/acceptor topology (0 donors, 6 acceptors for the target vs. 2 donors, 4 acceptors for typical 2,4-diamino analogs) may shift kinase selectivity away from mTOR and toward kinases with alternative hinge-region hydrogen-bonding architectures [2].

Kinase Selectivity Hinge Binder Hydrogen Bonding

Scaffold Precedent in Kinase Inhibition: Pyrido[2,3-d]pyrimidine Core Demonstrates Nanomolar Potency Across FGFR, mTOR, and PI3K Targets

The pyrido[2,3-d]pyrimidine scaffold has validated kinase inhibitory activity. PD-166866, a pyrido[2,3-d]pyrimidine with a 2-amino substituent, inhibits FGFR1 tyrosine kinase with an IC50 of 52.4 nM in cell-free assays [1]. AZD-8055, a pyrido[2,3-d]pyrimidine with dual 3-methylmorpholino substituents at positions 2 and 4, inhibits mTOR kinase with an IC50 of 0.8 nM [2]. These data demonstrate that the pyrido[2,3-d]pyrimidine core, when appropriately substituted, can achieve single-digit nanomolar potency against clinically relevant kinases. The target compound's 2-morpholino group and 8-methoxyacetyl substitution represent a distinct vector combination not present in PD-166866 or AZD-8055, suggesting potential for a unique kinase selectivity profile within the broader pyrido[2,3-d]pyrimidine pharmacophore family [3].

Kinase Inhibition Pyrido[2,3-d]pyrimidine FGFR

Recommended Application Scenarios for 2-Methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling: Orthogonal Chemotype for Kinase Panel Screens

The target compound's unique 2-morpholino/8-methoxyacetyl substitution pattern distinguishes it from classical 2,4-diamino pyrido[2,3-d]pyrimidine kinase inhibitors, making it an ideal candidate for inclusion in kinase selectivity panels to identify kinases with alternative hinge-region recognition architectures. The low XLogP3 (0.3) and moderate TPSA (67.8 Ų) ensure robust solubility at screening concentrations (typically 1–10 µM), reducing the risk of false negatives from compound precipitation. Procurement of small quantities (1–5 mg) via Life Chemicals catalog F6612-0033 enables cost-effective pilot screening before committing to larger-scale characterization [1].

Fragment-Based Drug Discovery: Low-MW Starting Point for Lead Optimization

With a molecular weight of 292.33 Da and only 3 rotatable bonds, the compound lies at the upper boundary of fragment-like chemical space (MW < 300), offering an attractive starting point for fragment-based lead discovery targeting PI3K, mTOR, or FGFR kinases. Its favorable ligand efficiency potential, combined with the synthetic tractability of the 8-methoxyacetyl group for further derivatization (e.g., hydrolysis to carboxylic acid, amide coupling, or reduction), enables rapid SAR exploration around the 8-position vector. The compound's 0 H-bond donor count further distinguishes it from typical fragment screening libraries and may provide a unique selectivity starting point [2].

Physicochemical Benchmarking: Low-Lipophilicity Reference for Solubility-Challenged Kinase Inhibitor Series

For medicinal chemistry programs where lead compounds suffer from poor aqueous solubility due to high lipophilicity (XLogP3 > 3), the target compound (XLogP3 = 0.3) serves as a low-lipophilicity reference point within the pyrido[2,3-d]pyrimidine chemotype. Comparative kinetic solubility measurements (e.g., in PBS, pH 7.4) between the target compound and more lipophilic 8-substituted analogs can quantify the solubility advantage gained by the methoxyacetyl group, guiding medicinal chemistry design toward more developable candidates [3].

Computational Docking and Pharmacophore Modeling: Novel Vector Combination for Virtual Screening

The distinct spatial arrangement of H-bond acceptors (morpholine oxygen, methoxyacetyl ether and carbonyl) in the target compound provides a unique pharmacophore query for structure-based virtual screening campaigns. Docking studies against PI3Kα (PDB: 4JPS) or mTOR (PDB: 4JT5) crystal structures can evaluate whether the 8-methoxyacetyl group engages previously unexploited sub-pockets, potentially identifying new kinase targets or binding modes inaccessible to conventional 2,4-diamino or 4-morpholino pyrido[2,3-d]pyrimidine inhibitors [4].

Quote Request

Request a Quote for 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.